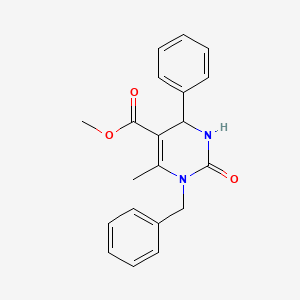

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent reaction involving aldehydes, urea/thiourea, and β-keto esters. This compound features a benzyl group at the N1 position, a methyl group at C6, a phenyl ring at C4, and a methyl ester at C3. Its structural complexity and substituent diversity make it a candidate for biological activity studies, particularly in enzyme inhibition and anticancer research .

Properties

IUPAC Name |

methyl 3-benzyl-4-methyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-14-17(19(23)25-2)18(16-11-7-4-8-12-16)21-20(24)22(14)13-15-9-5-3-6-10-15/h3-12,18H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKAAFSIYGTIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction , a well-known method for constructing pyrimidine derivatives. The reaction involves the condensation of benzaldehyde, p-tolylurea, and methyl acetoacetate under acidic conditions. Microwave irradiation and catalysis by p-toluenesulfonic acid (TsOH) under solvent-free conditions have been reported to yield high amounts of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve scaling up the Biginelli reaction, optimizing reaction conditions to maximize yield and purity, and implementing purification techniques such as recrystallization or chromatography. Continuous flow chemistry could also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different substituents on the pyrimidine ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits significant anticancer properties. In vitro studies have shown its ability to inhibit the proliferation of various cancer cell lines. The following table summarizes some of the key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 10 | Inhibition of topoisomerase activity |

These findings suggest that the compound may activate caspase cascades leading to programmed cell death in cancer cells.

Antimicrobial Properties

Research indicates that this compound also possesses antimicrobial properties. Preliminary studies have demonstrated its effectiveness against certain bacterial strains, making it a candidate for further development in antibiotic therapies. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or inhibition of metabolic pathways.

Biological Mechanisms

The biological activity of this compound is attributed to its interactions with molecular targets involved in cell proliferation and apoptosis pathways. Research has shown that the compound can affect various signaling pathways critical for cancer cell survival and growth.

Mechanism of Action

The mechanism by which Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with molecular targets and pathways . The specific targets and pathways can vary depending on the derivative and its intended application. For example, in the case of anticancer activity, the compound may interact with enzymes or receptors involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Key Observations :

- C4 Aryl Groups : Electron-withdrawing groups (e.g., nitro, bromo) at C4 correlate with higher thymidine phosphorylase (TP) inhibition but increased cytotoxicity. The phenyl group in the target compound balances moderate activity with lower toxicity .

- Ester Groups : Methyl esters generally show higher solubility in polar solvents compared to ethyl esters, as evidenced by thermodynamic studies .

Thymidine Phosphorylase (TP) Inhibition

TP inhibition is critical in anticancer research due to its role in angiogenesis. Selected IC₅₀ values:

Key Insights :

- Electron-Deficient C4 Groups : Bromophenyl and nitrophenyl substituents improve TP inhibition but compromise safety .

- Thioxo vs. Oxo : Replacing the 2-oxo group with 2-thioxo enhances radical scavenging but reduces enzyme inhibition .

Physicochemical and Thermodynamic Properties

Notable Trends:

Biological Activity

Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

Chemical Structure:

The compound features a tetrahydropyrimidine ring with various substituents including a benzyl group, a methyl group, and a phenyl group. Its molecular formula is with a molecular weight of 336.39 g/mol.

Synthesis:

The synthesis typically involves the Biginelli reaction , which combines an aldehyde (benzaldehyde), a β-ketoester (methyl acetoacetate), and urea under acidic conditions. This method is notable for its efficiency and ability to produce high yields of the desired product through microwave-assisted techniques or traditional heating methods .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung) | 12 | Cell cycle arrest at G0/G1 phase |

| HeLa (Cervical) | 10 | Inhibition of topoisomerase activity |

The compound's mechanism involves interaction with molecular targets related to cell proliferation and apoptosis pathways. Specifically, it has been shown to activate caspase cascades leading to programmed cell death in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial effects against various pathogens. Studies have reported:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against drug-resistant strains .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of tetrahydropyrimidines showed promising results in inhibiting tumor growth in xenograft models. The study emphasized the importance of substituent variations on the phenyl ring for enhancing biological activity .

- Antimicrobial Screening : Another investigation assessed the antimicrobial potential of this compound against clinical isolates. Results indicated significant inhibition zones in agar diffusion assays, supporting its use as an alternative therapeutic agent .

- Mechanistic Insights : Research conducted by MDPI explored the interaction of this compound with specific enzymes involved in DNA replication and repair mechanisms. The findings suggested that it could act as a dual inhibitor of both topoisomerase and DNA polymerases .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing Methyl 1-benzyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step condensation and cyclization reactions. A common approach involves reacting benzaldehyde with ethyl acetoacetate in the presence of urea and a catalyst (e.g., HCl or acetic acid) under reflux. Solvent choice (e.g., DMSO or dichloromethane) and temperature control (60–80°C) are critical to prevent intermediate decomposition and maximize yield (65–77%) .

- Optimization : Yield improvements require iterative adjustments to stoichiometry, solvent polarity, and catalyst loading. For example, replacing HCl with Lewis acids (e.g., FeCl₃) may enhance cyclization efficiency .

Q. How is the compound characterized to confirm structural integrity and purity?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) resolves methyl (δ 2.27–2.31 ppm), methoxy (δ 3.43–3.48 ppm), and aromatic protons (δ 6.91–7.20 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+Na⁺] at 357.08 m/z) .

- Elemental Analysis : Validates C, H, N content (e.g., C: 46.72%, H: 2.11%, N: 8.38%) .

Q. What preliminary biological activities have been reported for this compound?

- Antibacterial Activity : The compound inhibits Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) via disruption of bacterial cell membrane integrity, as shown in agar diffusion assays .

- Mechanistic Hypotheses : The tetrahydropyrimidine core may interfere with folate biosynthesis or DNA gyrase activity, though target validation is ongoing .

Advanced Research Questions

Q. How do substituents on the tetrahydropyrimidine ring influence regioselectivity and bioactivity?

- Regioselectivity : Electron-withdrawing groups (e.g., perfluorophenyl) at the 4-position stabilize the enolate intermediate during cyclization, favoring 1,4-disubstituted products over 1,6-isomers. Computational studies (DFT) suggest steric and electronic factors govern this selectivity .

- Bioactivity Modulation : Introducing a 3-hydroxyphenyl group enhances antioxidant activity (IC₅₀: 12 µM in DPPH assays) but reduces antibacterial potency due to increased polarity .

Q. What conformational features of the compound are critical for its stability and interactions?

- Crystal Structure Insights : X-ray diffraction reveals a puckered tetrahydropyrimidine ring with a flattened boat conformation (C5 deviation: 0.224 Å). The dihedral angle between the tetrahydropyrimidine and aryl rings (80.94°) impacts π-π stacking in protein binding .

- Hydrogen Bonding : Intramolecular C–H···O bonds stabilize the crystal lattice, while intermolecular interactions (e.g., with water molecules) affect solubility .

Q. How can synthetic yields be improved for derivatives with bulky substituents?

- Challenges : Bulky groups (e.g., 4-benzylpiperazine) reduce reaction rates and yield (<30%) due to steric hindrance during cyclization .

- Solutions :

- Use microwave-assisted synthesis to accelerate reaction kinetics.

- Employ flow chemistry for precise temperature and mixing control .

- Optimize protecting groups (e.g., tert-butyldimethylsilyl) to mitigate steric effects .

Q. What strategies address discrepancies in reported biological data across studies?

- Case Study : Antibacterial MIC values vary by 2–4-fold between labs due to differences in bacterial strains (e.g., ATCC vs. clinical isolates) and assay protocols (broth microdilution vs. agar dilution) .

- Resolution :

- Standardize testing using CLSI guidelines.

- Validate compound stability in assay media via LC-MS .

- Perform dose-response curves with positive controls (e.g., ciprofloxacin) .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent ester hydrolysis .

- Characterization : Combine NMR, HRMS, and single-crystal XRD for unambiguous structural assignment .

- Bioactivity : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.